3-己烯酸

描述

Synthesis Analysis

The synthesis of 3-hexenoic acid has been explored through different methods. One approach involves the condensation reaction of malonic acid and butyraldehyde, using ammonium acetate as a catalyst. This method produces E-β-hexenoic acid as the main product with a yield of 67%, highlighting a simple, non-polluting technique with easy product treatment afterward (Han Minjie, 2009). Another synthesis route for a related compound, trans-4-hexenoic acid, utilizes the Favorskii-type rearrangement of 5-chloro-3-hexen-2-one, indicating a convenient preparation method for materials valuable in aroma synthesis (S. Tsuboi & A. Takeda, 1975).

Molecular Structure Analysis

Research has indicated the presence of α- and β-isomers of hexenoic acid in various ratios, determined through Fourier Transform Infrared (FT-IR) Spectrum and GC-MS techniques. These findings emphasize the structural versatility and complexity of hexenoic acid derivatives, which can significantly influence their reactivity and application (Han Minjie, 2009).

Chemical Reactions and Properties

3-Hexenoic acid and its derivatives undergo a variety of chemical reactions, showcasing their reactivity. For instance, the transformation of hex-1-ene and hexane-1,3-sultones, which are potent skin sensitizers, into isotopically labeled compounds demonstrates their reactivity towards model nucleophiles representing protein amino acid residues. This reactivity is a key factor in understanding their potential as hapten in skin sensitization (E. Meschkat et al., 2001).

Physical Properties Analysis

The synthesis and analysis of 3-hexenoic acid involve determining its physical properties, such as melting and boiling points, density, and solubility. These properties are crucial for its application in various industries. However, specific studies detailing these physical properties were not identified in the current search and would require further investigation.

Chemical Properties Analysis

3-Hexenoic acid's chemical properties, including its acidity, reactivity with other chemicals, and stability under different conditions, are fundamental for its utility in chemical synthesis and industrial applications. For example, its oxidation to carboxylic acid using gold catalysts supported on MnO2 illustrates its potential in catalytic processes, providing insights into its chemical behavior and the influence of catalysts on its transformation (Hamed M. Alshammari, 2016).

科学研究应用

不饱和己烯酸的氢化:3-己烯酸用于不饱和己烯酸的氢化,例如山梨酸,以产生特定的芳香醇,如叶醇。这个过程是在两相氢化系统中催化的,使用特定的化合物,例如[Cp*Ru(山梨酸)]CF3SO3 (Leitmannová, Storch, & Červený, 2006)。

氧化和分解产物:对3-己烯酸的热氧化进行了研究,以分析其分解产物。这项研究对于了解己烯酸在氧化条件下的化学行为至关重要,导致产生醛类、酮类和较短链酸或酯 (Whitlock & Nawar, 1976)。

甲基-3-己烯酸的燃烧化学:对甲基-3-己烯酸的燃烧和氧化特性进行的研究提供了对其燃烧化学的洞察。这包括量子化学计算和动力学模型的改进,有助于理解燃烧过程中的化学反应 (Gerasimov et al., 2020)。

在腋臭中的作用:研究了3-己烯酸衍生物,如(E)-3-甲基-2-己烯酸,对腋臭的贡献。这项研究在理解不同族群之间体味变化方面尤为重要 (Akutsu, Sekiguchi, Ohmori, & Sakurada, 2006)。

用于风味应用的合成:己烯酸已被合成用于风味,利用各种催化剂和反应条件。这在食品和香料行业有应用 (Han Minjie, 2009)。

工程细菌中的生物合成:对工程哈洛莫纳斯蓝噬菌的研究显示出以3-己烯酸衍生物为单体合成聚羟基烷酸的潜力。这对于生产生物相容性和生物降解材料具有重要意义 (Yu et al., 2020)。

光催化分解研究:对TiO2光催化进行的研究利用顺式-3-己烯酸作为模型化合物,以了解不饱和脂肪酸的降解过程。这项研究在自洁表面和环境化学领域具有相关性 (Rathouský et al., 2011)。

控制释放昆虫信息素配方:己烯酸已被用于开发用于昆虫信息素的控制释放配方。这在农业和害虫管理中有应用 (Ahmad et al., 2015)。

安全和危害

When handling 3-Hexenoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用机制

Target of Action

3-Hexenoic acid, also known as (3Z)-3-hexenoate or 6:1, N-3 cis, belongs to the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . .

Biochemical Pathways

Medium-chain fatty acids like 3-hexenoic acid are generally involved in various metabolic processes in the body .

属性

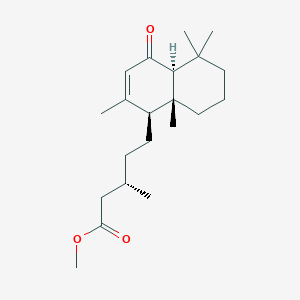

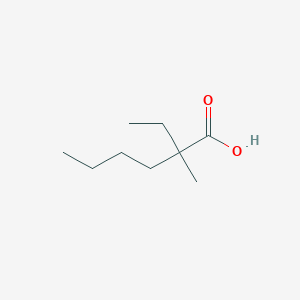

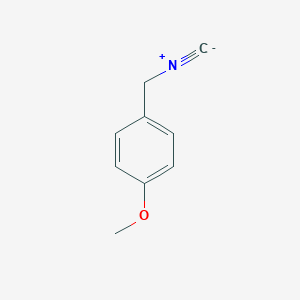

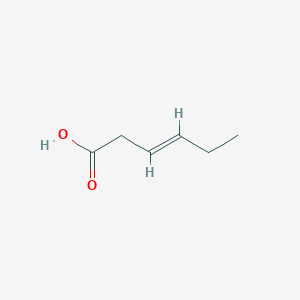

IUPAC Name |

(E)-hex-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHDAWYDNSXJQM-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883700 | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

0.958-0.971 | |

| Record name | 3-Hexenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/63/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

1577-18-0, 4219-24-3 | |

| Record name | trans-3-Hexenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1577-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexenoic acid, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.962 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B3N069EDG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What does 3-hexenoic acid smell like?

A1: 3-Hexenoic acid is known to contribute to a range of aromas, including:

- Green: A fresh, grassy scent similar to that of freshly cut grass. []

- Citrus-like: A zesty, lemon-like aroma. []

- Soapy: A clean, fresh scent reminiscent of soap. []

- Coriander-like: An herbal aroma similar to coriander seeds. []

- Fruity: A sweet, fruity fragrance. [, ]

- Herbal: A leafy, herbaceous scent. []

Q2: In which foods can 3-hexenoic acid be found naturally?

A2: 3-Hexenoic acid, particularly its (E)-isomer, is a naturally occurring volatile compound found in various foods, contributing to their characteristic aroma profiles:

- Black tea: Identified as a key contributor to the overall aroma of black tea. [, , , , ]

- Rhubarb: Notably present in uncooked rhubarb stalks, impacting its overall aroma. []

- Raspberries: Found in the acidic fraction of raspberry oil. []

- Guava leaves: Detected in both free and glycosidically bound forms, contributing to the characteristic guava leaf aroma. []

- Gardenia flower: Identified as one of the characteristic constituents responsible for the sweet-green odor of gardenia absolute. [, ]

Q3: How does the aroma of 3-hexenoic acid change with its structure?

A3: The aroma profile of 3-hexenoic acid is significantly influenced by both the position of the double bond and its isomerism:

- (E)-3-hexenoic acid: Exhibits a stronger, more pronounced green, citrus-like, and soapy aroma. []

- (Z)-3-hexenoic acid: Possesses a weaker, less intense green note and a more pronounced herbal and fruity character. [, , , ]

Q4: How is 3-hexenoic acid formed in black tea?

A4: The formation of 3-hexenoic acid in black tea is primarily attributed to enzymatic oxidation processes during fermentation:

- Oxidation of linolenic acid: Linolenic acid, a polyunsaturated fatty acid found in tea leaves, undergoes enzymatic oxidation during fermentation. This process breaks down linolenic acid into various volatile compounds, including (Z)-3-hexenal, which can further be oxidized to (Z)-3-hexenoic acid. [, ]

- Oxidation of (Z)-3-hexenol: (Z)-3-Hexenol, another volatile alcohol present in tea leaves, can be oxidized to (Z)-3-hexenal and subsequently to (Z)-3-hexenoic acid during fermentation. [, ]

Q5: What is the molecular formula and weight of 3-hexenoic acid?

A5: 3-Hexenoic acid has the following properties:

Q6: How does the double bond in 3-hexenoic acid influence its reactivity?

A6: The presence of a conjugated double bond system makes 3-hexenoic acid susceptible to various chemical reactions:

- Nucleophilic Addition: Nucleophiles, such as thiols (e.g., cysteine) can attack the electron-deficient carbon at the 5-position of the conjugated diene system, forming a 5-substituted 3-hexenoic acid. [, ] This reaction is reversible under acidic conditions, releasing sorbic acid. []

- Hydrogenation: The double bonds in 3-hexenoic acid can be hydrogenated using catalysts like palladium (Pd) to produce hexanoic acid. []

- Sulfonation: Reaction with sulfur trioxide (SO₃) can lead to the formation of β-sultones, which can further convert into carbyl sulfates or γ-lactones, depending on the reaction conditions and specific structure of the starting 3-hexenoic acid derivative. []

Q7: Can 3-hexenoic acid be used in chemical synthesis?

A7: Yes, 3-hexenoic acid and its derivatives serve as valuable building blocks in organic synthesis:

- Lactone Synthesis: Sulfo-lactonization reactions, using sulfur trioxide, can transform 3-hexenoic acid derivatives into various γ-lactones with specific stereochemistry. This process highlights the synthetic utility of 3-hexenoic acid in accessing complex cyclic structures. []

- Pheromone Synthesis: (E)-2-Hexenyl (Z)-3-hexenoate, a pheromone component of the bean bug Riptortus pedestris, can be synthesized using (Z)-3-hexenoic acid via Steglich esterification. []

Q8: Can microorganisms produce 3-hexenoic acid?

A8: Yes, certain microorganisms can produce 3-hexenoic acid:

- Pseudomonas sp.: A specific strain of Pseudomonas sp. can convert linalool to (E)-4-methyl-3-hexenoic acid. []

- Moraxella osloensis: This bacterium, found in laundry, produces 4-methyl-3-hexenoic acid, a compound responsible for a “wet and dirty dust-cloth-like” malodor. [, , ]

Q9: What are the potential applications of 3-hexenoic acid research?

A9: Research on 3-hexenoic acid has potential applications in various fields:

- Perfume Industry: The diverse aroma profile of 3-hexenoic acid isomers and its derivatives makes them potential candidates for creating natural and unique fragrance compositions, particularly in fougère accord perfumes. []

- Pest Control: The identification and synthesis of pheromone components, like (E)-2-hexenyl (Z)-3-hexenoate, can pave the way for developing environmentally friendly pest control strategies by disrupting insect mating behaviors. []

Q10: What are the future directions in 3-hexenoic acid research?

A10: Future research on 3-hexenoic acid can focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。